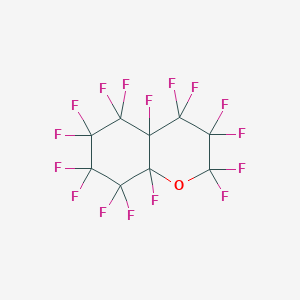
2,2,3,3,4,4,4a,5,5,6,6,7,7,8,8,8a-Hexadecafluorooctahydro-2H-1-benzopyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3,4,4,4a,5,5,6,6,7,7,8,8,8a-Hexadecafluorooctahydro-2H-1-benzopyran is a fluorinated organic compound. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. These properties make them valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,4a,5,5,6,6,7,7,8,8,8a-Hexadecafluorooctahydro-2H-1-benzopyran typically involves the fluorination of a precursor compound. The reaction conditions often require the use of fluorinating agents such as elemental fluorine (F2) or other fluorine-containing reagents. The process may involve multiple steps, including the formation of intermediate compounds, which are then further fluorinated to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes. These processes are designed to ensure high yield and purity of the final product. The use of specialized equipment and controlled reaction conditions is essential to manage the reactivity of fluorine and to ensure the safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,4a,5,5,6,6,7,7,8,8,8a-Hexadecafluorooctahydro-2H-1-benzopyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form fluorinated derivatives.
Reduction: Reduction reactions can be used to modify the fluorinated structure, potentially leading to the formation of partially fluorinated compounds.
Substitution: The compound can participate in substitution reactions where fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield fluorinated alcohols or ketones, while substitution reactions can produce a variety of functionalized fluorinated compounds.
Properties
CAS No. |
72942-63-3 |
|---|---|
Molecular Formula |
C9F16O |
Molecular Weight |
428.07 g/mol |
IUPAC Name |
2,2,3,3,4,4,4a,5,5,6,6,7,7,8,8,8a-hexadecafluorochromene |
InChI |
InChI=1S/C9F16O/c10-1-2(11,12)4(15,16)5(17,18)6(19,20)8(1,23)26-9(24,25)7(21,22)3(1,13)14 |
InChI Key |
MQUDQJHJGDFQMH-UHFFFAOYSA-N |
Canonical SMILES |
C12(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(OC(C(C2(F)F)(F)F)(F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


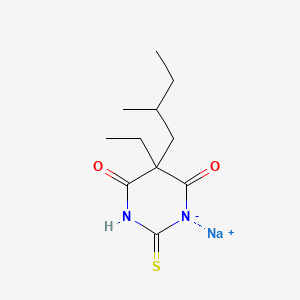
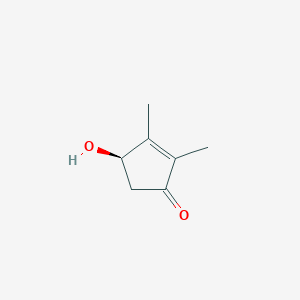


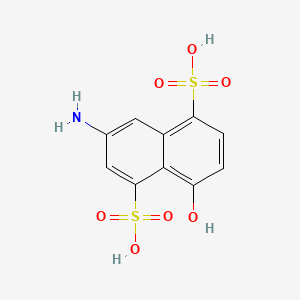
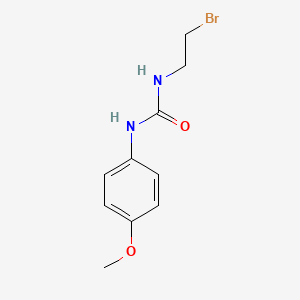
![3-methyl-5-phenyl-2,4,5,6-tetrahydro-1H-azepino[4,5-b]indole](/img/structure/B14456670.png)
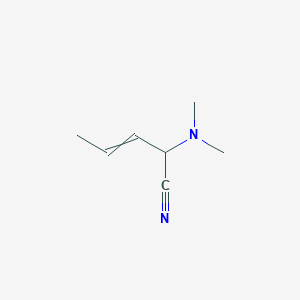




![Cycloheptanone, 2,7-bis[(4-chlorophenyl)methylene]-](/img/structure/B14456708.png)
![N'-[3-(Benzyloxy)phenyl]-N-methoxy-N-methylurea](/img/structure/B14456717.png)
